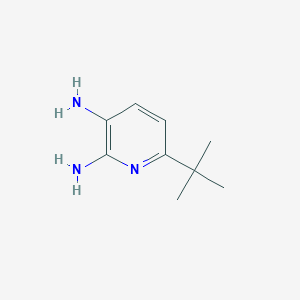

6-Tert-butylpyridine-2,3-diamine

Description

Overview of Pyridine-Based Diamines in Contemporary Chemical Research

Pyridine-based diamines are a class of organic compounds that have garnered considerable attention in contemporary chemical research. These molecules, which feature a pyridine (B92270) ring substituted with two amino groups, are versatile building blocks in the synthesis of a wide range of functional materials and biologically active compounds. ontosight.airesearchgate.netnih.gov Their ability to act as polydentate ligands has made them invaluable in coordination chemistry, where they form stable complexes with various metal ions. nih.gov The nitrogen atom within the pyridine ring, along with the two amino groups, can coordinate to a metal center, leading to the formation of metal-organic frameworks (MOFs) and other complex structures. nih.gov

The introduction of a pyridine moiety into polymer backbones, particularly in polyimides, has been shown to enhance thermal stability and solubility. researchgate.net The polarized bonds resulting from the nitrogen atom in the pyridine ring contribute to improved intermolecular interactions, which can be advantageous for material processing. researchgate.net Furthermore, pyridine derivatives are prevalent in medicinal chemistry, with many FDA-approved drugs containing this heterocyclic scaffold. rsc.orgtandfonline.com The pyridine unit can enhance a molecule's pharmacokinetic properties, such as cellular permeability and metabolic stability. rsc.org

Significance of the 6-Tert-butylpyridine-2,3-diamine Scaffold in Advanced Organic and Inorganic Chemistry

The this compound scaffold is of particular interest due to the presence of the bulky tert-butyl group at the 6-position. This substituent exerts a significant steric influence on the adjacent nitrogen atom of the pyridine ring and the amino group at the 2-position. This steric hindrance can dramatically alter the reactivity and coordination properties of the molecule compared to its non-substituted counterparts.

In coordination chemistry, the tert-butyl group can be used to control the coordination environment around a metal center, potentially leading to complexes with unique catalytic activities or physical properties. rsc.org The steric bulk can enforce specific geometries and prevent undesirable side reactions. For instance, in pyridinophane ligands, the steric properties of substituents on the nitrogen atoms have a pronounced effect on the electronic properties of the resulting metal complexes. rsc.org

The basicity of the pyridine nitrogen is also significantly affected by the presence of a tert-butyl group at an adjacent position. Due to steric hindrance, which impedes the approach of a proton to the nitrogen's lone pair, substituted pyridines like 2,6-di-tert-butylpyridine (B51100) are considerably weaker bases than pyridine itself. stackexchange.com This modulation of basicity is a crucial factor in designing catalysts and non-coordinating bases for various organic transformations. sigmaaldrich.comacs.org For this compound, a similar steric shielding effect is anticipated, which, combined with the electronic effects of the amino groups, creates a unique electronic and steric profile. vulcanchem.com

Historical Context of Pyridine Diamine Utilization in Chemical Synthesis and Coordination Science

The history of pyridine chemistry dates back to 1846 when it was first isolated. rsc.org The first synthesis of pyridine was achieved in 1876 by William Ramsay, who combined acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube. wikipedia.org A major breakthrough in the synthesis of pyridine derivatives came in 1881 with the Hantzsch pyridine synthesis, a method that typically involves the condensation of a β-keto acid, an aldehyde, and ammonia. wikipedia.org Later, in 1924, Aleksei Chichibabin developed a synthesis method that remains a cornerstone of industrial pyridine production. wikipedia.org

The use of pyridine and its derivatives as ligands in coordination chemistry has a long history, with early studies focusing on their ability to form complexes with various metals. jscimedcentral.com The development of synthetic methods for substituted pyridines has allowed for the fine-tuning of the electronic and steric properties of these ligands, leading to a deeper understanding of coordination phenomena and the development of new catalysts. The synthesis of diamine-substituted pyridines has further expanded the scope of their applications, enabling the formation of multidentate ligands capable of forming highly stable chelate complexes. nih.gov The exploration of pyridine diamines with bulky substituents, such as this compound, represents a more recent advancement, driven by the desire to create highly specific and reactive chemical systems.

Compound Information

| Compound Name |

| This compound |

| Pyridine |

| 2,6-di-tert-butylpyridine |

| 2,6-di-methylpyridine |

| 2,6-di-isopropylpyridine |

Basicity of Pyridine Derivatives

Properties

IUPAC Name |

6-tert-butylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)7-5-4-6(10)8(11)12-7/h4-5H,10H2,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMWNDCUXANUMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704546 | |

| Record name | 6-tert-Butylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893444-20-7 | |

| Record name | 6-tert-Butylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations Involving 6 Tert Butylpyridine 2,3 Diamine

Protonation Behavior and Basicity Studies of the Diamine

The basicity of 6-tert-butylpyridine-2,3-diamine is a fundamental aspect of its chemical character, influenced by the interplay of electronic effects from the amino groups and the pyridine (B92270) nitrogen, as well as the significant steric hindrance imposed by the tert-butyl group.

The presence of the bulky tert-butyl group at the 6-position, ortho to the pyridine nitrogen, exerts a profound steric effect on the protonation of the heterocyclic nitrogen. This phenomenon, often referred to as a "proton sponge" effect in related sterically hindered bases like 2,6-di-tert-butylpyridine (B51100), significantly reduces the accessibility of the nitrogen's lone pair to incoming protons. Consequently, the basicity of the pyridine nitrogen in this compound is considerably lower than what would be expected based on electronic effects alone. The tert-butyl group effectively creates a sterically crowded environment, leading to a higher energy transition state for protonation.

Table 1: Comparison of pKa Values of Pyridine and a Sterically Hindered Analogue

| Compound | pKa of Conjugate Acid | Key Feature |

| Pyridine | ~5.2 | Unhindered |

| 2,6-Di-tert-butylpyridine | ~3.6 | Sterically Hindered |

Note: The pKa value for 2,6-di-tert-butylpyridine is provided as an illustrative example of the effect of steric hindrance on the basicity of the pyridine nitrogen.

The thermodynamics of protonation and the effective basic strength of this compound are highly dependent on the solvent medium. The ability of the solvent to stabilize the resulting conjugate acid through hydrogen bonding and other solvation forces plays a crucial role.

The choice of solvent can therefore modulate the relative basicities of the three nitrogen centers. A solvent that can effectively solvate the hindered protonated pyridine nitrogen might lead to a different thermodynamic profile compared to a solvent that is sterically unable to do so.

Functional Group Transformations of the Diamine Moiety

The presence of two adjacent amino groups on the pyridine ring makes this compound a valuable precursor for the synthesis of a variety of derivatives through functional group transformations.

The primary amino groups of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry, as the resulting Schiff base ligands can coordinate to metal ions through the imine nitrogen and other donor atoms. The reaction of 2,3-diaminopyridine (B105623) with salicylaldehyde, for example, yields a bis-condensed Schiff base sigmaaldrich.com. Similarly, this compound can be expected to react with various carbonyl compounds to generate a range of multidentate ligands. The reaction of 2,3-diaminopyridine precursors with substituted benzaldehydes has been shown to be a convenient route to various derivatives researchgate.netarkat-usa.org.

Acylation of the amino groups is another important transformation. Reaction with acylating agents such as acetic anhydride or acid chlorides leads to the formation of the corresponding amides. Studies on the acylation of aminopyridines have shown that the reaction typically occurs at the amino nitrogen publish.csiro.au. For this compound, selective acylation of one or both amino groups can be achieved by controlling the stoichiometry of the acylating agent. These acylated derivatives can serve as intermediates in the synthesis of more complex molecules or as ligands with modified electronic and steric properties. The use of endic anhydride for the acylation of aminopyridines has also been reported, leading to the formation of amido acids researchgate.net.

The vicinal diamine functionality of this compound is particularly well-suited for the synthesis of fused heterocyclic systems and macrocycles through condensation reactions with dicarbonyl compounds or their equivalents.

A prominent application is in the synthesis of quinoxalines and their pyridopyrazine analogues. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for preparing quinoxalines nih.govsapub.org. By analogy, the reaction of this compound with α-diketones such as benzil would lead to the formation of 6-tert-butylpyrido[2,3-b]pyrazines. These compounds are of interest due to their potential biological activities and photophysical properties researchgate.netresearchgate.net.

Furthermore, the diamine can be employed in the synthesis of macrocyclic structures. Condensation with dialdehydes or diketones can lead to the formation of [2+2] or larger macrocycles, where two molecules of the diamine react with two molecules of the dicarbonyl compound mdpi.comnih.gov. The synthesis of 16- and 18-membered macrocycles through the microwave-assisted reaction of 3,4-diaminopyridine with phthalic acid highlights the utility of diaminopyridines in this area nih.gov. The tert-butyl group in this compound can impart specific conformational preferences and solubility to the resulting macrocycles. The formation of pyridine-based macrocyclic peptides has also been explored through biosynthetic and synthetic routes illinois.edu.

Table 2: Examples of Heterocycles Synthesized from 2,3-Diaminopyridine Analogues

| Diamine Reactant | Dicarbonyl Reactant | Resulting Heterocycle |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline |

| 2,3-Diaminopyridine | 1,2-Diketone | Pyrido[2,3-b]pyrazine derivative |

| 3,4-Diaminopyridine | Phthalic acid | 16/18-membered macrocycle |

C-H Activation Pathways Mediated by this compound Derived Ligands

Ligands derived from this compound, particularly those formed through Schiff base condensation, can act as directing groups in transition metal-catalyzed C-H activation reactions. The pyridine nitrogen and the imine nitrogens can coordinate to a metal center, forming a stable metallacycle that brings a specific C-H bond in proximity to the metal, facilitating its cleavage.

Palladium-catalyzed C-H functionalization is a powerful tool in organic synthesis, and the directing ability of the ligand is crucial for controlling the regioselectivity of the reaction nih.gov. A ligand derived from this compound could direct the activation of a C-H bond on a substrate that is tethered to the ligand. The development of bifunctional ligands that participate in and accelerate the C-H cleavage step is a key area of research in this field nih.gov.

For instance, a ligand formed by the condensation of the diamine with an appropriate aldehyde-containing substrate could be used to direct the ortho-arylation or ortho-alkenylation of that substrate. The steric bulk of the tert-butyl group could influence the geometry of the metallacycle and, consequently, the efficiency and selectivity of the C-H activation process. Furthermore, cooperative C-H activation involving both a transition metal and a main group element, as seen in the activation of pyridine by Rh/Ir-PBP pincer complexes, provides a model for how ligands derived from this diamine might participate in more complex activation pathways rsc.orgresearchgate.net. The design of transient directing groups for C-H activation is an emerging strategy where the directing group is formed in situ, and ligands based on this compound could be explored in this context snnu.edu.cn.

Elucidation of Reaction Mechanisms in Ligand Synthesis and Complex Formation

The reactivity of this compound in ligand synthesis and subsequent complex formation is governed by the interplay of the nucleophilic character of the diamine moiety and the electronic and steric influence of the tert-butyl group on the pyridine ring. A thorough understanding of the reaction mechanisms is crucial for the rational design of novel ligands and the synthesis of metal complexes with desired properties. Mechanistic investigations in this area often involve a combination of experimental techniques, such as kinetic studies and spectroscopic analysis, alongside computational modeling to map out the reaction pathways and identify key intermediates and transition states.

The primary route for ligand synthesis involving this compound is through condensation reactions with dicarbonyl compounds, leading to the formation of Schiff base ligands. These reactions are typically acid-catalyzed and proceed through a series of well-established steps. The lone pair of electrons on the nitrogen atoms of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbons.

The general mechanism for the formation of a diimine ligand from this compound and a generic dicarbonyl compound (e.g., a 1,2-diketone) can be outlined as follows:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, one of the carbonyl oxygen atoms is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the amino groups of this compound attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.

Dehydration: The resulting intermediate readily eliminates a molecule of water to form a protonated imine (Schiff base).

Deprotonation: A base (which can be the solvent or another molecule of the diamine) removes the proton from the nitrogen atom, yielding the mono-imine intermediate.

Repeat of Steps 1-5: The second amino group and the second carbonyl group then undergo the same sequence of reactions to form the final diimine ligand.

The presence of the electron-donating tert-butyl group at the 6-position of the pyridine ring is expected to influence this mechanism. By increasing the electron density on the pyridine ring, it can subtly affect the basicity of the pyridine nitrogen and the nucleophilicity of the adjacent amino group. However, its primary impact is likely steric, potentially hindering the approach of bulky dicarbonyl compounds.

| Step | Description | Key Intermediates | Influence of 6-tert-butyl group |

| 1 | Protonation of carbonyl | Oxocarbenium ion | Minimal direct electronic effect |

| 2 | Nucleophilic attack by diamine | Carbinolamine | Potential steric hindrance to approach |

| 3 | Proton transfer | Zwitterionic species | Minor electronic influence on rates |

| 4 | Dehydration | Protonated imine | Steric bulk may facilitate water elimination |

| 5 | Deprotonation | Mono-imine | Minimal direct effect |

| 6 | Second condensation | Diimine ligand | Cumulative steric effects may lower overall yield with bulky dicarbonyls |

Once the ligand is synthesized, the formation of a metal complex involves the coordination of the ligand to a metal center. The diimine ligand derived from this compound acts as a bidentate or potentially a tridentate ligand, coordinating through the two imine nitrogen atoms and possibly the pyridine nitrogen. The mechanism of complex formation typically involves the displacement of solvent molecules from the metal coordination sphere by the ligand.

For a generic metal precursor, such as a metal halide (MXn), the complex formation can be described by the following steps:

Solvation of the Metal Ion: The metal salt dissolves in a suitable solvent, and the metal ion is solvated, forming a solvento-complex, [M(solvent)x]n+.

Ligand Substitution: The synthesized ligand (L) displaces the coordinated solvent molecules in a stepwise manner. The first step is the coordination of one of the nitrogen donor atoms of the ligand to the metal center.

Chelation: The second nitrogen donor atom of the ligand then coordinates to the metal center, forming a stable chelate ring. This step is often rapid and entropically favored.

Further Substitution (if applicable): Depending on the coordination number of the metal and the stoichiometry of the reaction, additional ligands or solvent molecules may be displaced.

The kinetics of complex formation can be influenced by several factors, including the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand. The tert-butyl group on the pyridine ring can exert a significant steric influence on the complexation process. This steric hindrance can affect the coordination geometry around the metal center and may favor the formation of complexes with specific stereochemistries.

| Factor | Influence on Complex Formation Mechanism | Effect of 6-tert-butyl group |

| Metal Ion | Lewis acidity and preferred coordination geometry dictate the rate and outcome. | Steric bulk may prevent coordination to smaller metal ions or enforce lower coordination numbers. |

| Solvent | Coordinating ability of the solvent affects the rate of ligand substitution. | Minimal direct effect. |

| Ligand Electronics | Electron-donating groups on the ligand can increase its donor strength. | The tert-butyl group is weakly electron-donating, potentially slightly increasing the ligand's basicity. |

| Ligand Sterics | Bulky substituents can hinder the approach to the metal center and influence the final geometry. | The large tert-butyl group can create a sterically crowded coordination environment, influencing bond angles and potentially leading to distorted geometries. |

Computational and Theoretical Studies of 6 Tert Butylpyridine 2,3 Diamine Systems

Ligand-Metal Bonding Analysis within Coordination Complexes

A comprehensive search of available scientific literature and research databases did not yield specific computational and theoretical studies focusing on the ligand-metal bonding analysis within coordination complexes of 6-tert-butylpyridine-2,3-diamine. While research into the coordination chemistry of pyridine (B92270) derivatives is extensive, and computational methods such as Density Functional Theory (DFT) are commonly employed to analyze ligand-metal interactions in related systems, no dedicated studies with detailed bonding analysis for this particular compound were identified.

Research on analogous but structurally distinct molecules, such as those containing 2,6-di-tert-butylpyridine (B51100) or other substituted pyridine-diamine moieties, exists. These studies often employ computational models to understand the electronic and steric effects of substituents on the coordination properties and the nature of the metal-ligand bond. For instance, theoretical calculations have been used to elucidate the coordination geometries, bond lengths, and electronic structures of complexes with various pyridine-based ligands. nih.govnih.govnih.gov However, direct extrapolation of these findings to this compound is not feasible without specific computational data for the target compound.

Similarly, while the synthesis and characterization of metal complexes with various pyridine-based ligands are frequently reported, often including DFT studies to support experimental findings, none of the identified literature specifically addresses the computational analysis of this compound complexes. researchgate.netroyalsocietypublishing.org

Therefore, a detailed discussion, including data tables and in-depth research findings on the ligand-metal bonding analysis for coordination complexes of this compound, cannot be provided at this time due to a lack of available research.

Catalytic Applications of 6 Tert Butylpyridine 2,3 Diamine Metal Complexes

Homogeneous Catalysis Utilizing Diamine-Derived Ligands

The presence of both a pyridine (B92270) nitrogen and two amino groups in 6-tert-butylpyridine-2,3-diamine suggests its potential as a versatile ligand in homogeneous catalysis. The diamine functionality can chelate to a metal center, forming stable complexes that can activate substrates and facilitate a variety of chemical reactions. The tert-butyl group at the 6-position introduces significant steric hindrance, which can influence the coordination geometry, stability, and catalytic selectivity of the resulting metal complexes.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-type Cross-Coupling)

Metal complexes of pyridine-based ligands are widely employed as catalysts in carbon-carbon bond-forming reactions, with the Suzuki-Miyaura cross-coupling being a prominent example. rsc.org Palladium complexes are particularly effective in these transformations. nih.gov While no specific studies on the use of this compound in Suzuki coupling have been reported, analogous systems with substituted bipyridine ligands have shown high efficiency. For instance, palladium(II) complexes with 4,4'-di-tert-butyl-2,2'-bipyridyl have been successfully used as catalysts in Suzuki-Miyaura reactions. researchgate.net

It is plausible that a palladium complex of this compound could catalyze Suzuki-type cross-coupling reactions. The diamine moiety would coordinate to the palladium center, and the steric bulk of the tert-butyl group could promote the reductive elimination step of the catalytic cycle, potentially leading to high turnover numbers.

Table 1: Hypothetical Catalytic Performance in Suzuki-Miyaura Coupling

| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) |

| [Pd(6-tBu-pydiam)Cl₂] | Aryl Bromide | Phenylboronic Acid | K₂CO₃ | Toluene | >90 (Projected) |

| [Pd(6-tBu-pydiam)Cl₂] | Aryl Chloride | Phenylboronic Acid | K₃PO₄ | Dioxane | Moderate (Projected) |

This table is a projection based on the performance of structurally similar catalysts and is not based on experimental data for this compound.

Hydrogenation and Transfer Hydrogenation Processes of Organic Substrates

Ruthenium complexes containing diamine ligands are well-known for their catalytic activity in the hydrogenation and transfer hydrogenation of various organic substrates, including ketones, imines, and aromatic compounds. mdpi.comdtu.dk The catalytic hydrogenation of aromatic diamines to their alicyclic counterparts is an industrially important reaction, and ruthenium catalysts supported on nitrogen-containing materials like carbon nitride have shown excellent performance. nih.gov

A ruthenium complex of this compound could potentially serve as an effective catalyst for such transformations. The diamine ligand can participate in the catalytic cycle through the formation of a metal-ligand bifunctional system, where one of the N-H protons of the diamine ligand assists in the hydrogen transfer process. The steric hindrance from the tert-butyl group might influence the substrate scope and selectivity of the hydrogenation reaction.

Selective Oxidation Reactions

Metal complexes are crucial in mediating selective oxidation reactions. Iron and other transition metal complexes with pyridine-containing macrocycles have been investigated for the selective epoxidation and dihydroxylation of alkenes, as well as the oxidation of alcohols. rsc.org The ligand environment plays a critical role in determining the selectivity and efficiency of these oxidation catalysts.

An iron or manganese complex of this compound could be a candidate for catalyzing selective oxidation reactions. The ligand's electronic and steric properties would influence the reactivity of the metal-oxo or metal-peroxo intermediates that are often involved in these catalytic cycles. The robust nature of the pyridine-diamine scaffold could provide stability to the catalyst under oxidative conditions.

Carbon Dioxide Fixation and Activation for Organic Synthesis

The chemical fixation of carbon dioxide (CO₂) is a significant area of research aimed at utilizing this abundant C1 source. Metal complexes, including those with diamine ligands, have been explored for the catalytic conversion of CO₂ into valuable chemicals, such as cyclic carbonates from the reaction of CO₂ with epoxides. unimi.itnih.gov The mechanism often involves the activation of CO₂ by the metal center and the nucleophilic attack by the substrate, which can be facilitated by the ligand.

Stereoselective Catalysis Employing Chiral Derivatives of this compound

The development of chiral ligands is central to asymmetric catalysis. Chiral pyridine-derived ligands have been extensively used to induce enantioselectivity in a wide range of metal-catalyzed reactions. nih.govchemrxiv.org While there are no reports on chiral derivatives of this compound, the synthesis of such molecules could open avenues for its application in stereoselective catalysis.

For instance, introducing a chiral center on the pyridine backbone or on a substituent of the diamine groups could lead to a chiral ligand. A metal complex of such a chiral derivative could be employed in asymmetric hydrogenation, asymmetric carbon-carbon bond formation, or other enantioselective transformations. The predictable coordination geometry of the pyridine-diamine ligand, combined with the steric influence of the tert-butyl group and the chiral element, would be key to achieving high levels of stereocontrol.

Mechanistic Insights into Catalytic Cycles and Active Species Identification

Understanding the mechanism of a catalytic reaction is crucial for optimizing the catalyst and improving its performance. Mechanistic studies often involve the identification of the active catalytic species and the elucidation of the elementary steps in the catalytic cycle. For pyridine-diimine and related ligand complexes, techniques such as spectroscopy, X-ray crystallography, and computational modeling are employed to gain mechanistic insights. nih.govresearchgate.net

For any of the potential catalytic applications of this compound metal complexes discussed above, detailed mechanistic studies would be necessary. These studies would aim to identify the active catalyst, which could be the initially added complex or a species formed in situ. The role of the diamine ligand, whether as a spectator or as an active participant in the catalytic cycle (e.g., through proton transfer), would need to be investigated. The influence of the tert-butyl group on the stability of intermediates and the energy barriers of the transition states would also be a key area of study.

Structural Modifications and Derivative Synthesis of 6 Tert Butylpyridine 2,3 Diamine

Variations on the Tert-butyl Substituent and its Stereoelectronic Impact

The tert-butyl group at the 6-position of the pyridine (B92270) ring exerts a significant influence on the molecule's properties. Its bulky nature provides steric hindrance around the adjacent nitrogen atom (N1), which can be leveraged to control coordination geometries and stabilize reactive metal centers. Electronically, as an alkyl group, it is a weak electron-donating group, subtly influencing the basicity of the pyridine nitrogen.

Influence of Alkyl Group Size and Position on Ligand Properties

The stereoelectronic profile of ligands derived from 6-substituted pyridine-2,3-diamines is highly dependent on the nature of the alkyl group at the 6-position. While direct comparative studies on the 6-tert-butylpyridine-2,3-diamine system are limited, extensive research on related substituted pyridine and bipyridine ligands provides a clear framework for understanding these effects. rsc.org

Steric Effects: The primary influence of the alkyl group's size is steric. The tert-butyl group is significantly larger than smaller alkyl groups like methyl or ethyl, creating a more crowded environment around the coordinating pyridine nitrogen. This steric hindrance can:

Dictate Coordination Geometry: Force metal centers to adopt specific coordination numbers and geometries, preventing the binding of multiple large ligands.

Stabilize Monomeric Species: Inhibit the formation of polynuclear complexes by sterically blocking bridging interactions.

Protect the Metal Center: Create a "protective pocket" around the metal ion, enhancing the stability of the complex and potentially modulating its reactivity.

In contrast, smaller alkyl groups would allow for greater flexibility in the coordination sphere, potentially permitting the formation of different types of multinuclear or polymeric structures.

Electronic Effects: All alkyl groups are electron-donating through an inductive effect, which increases the electron density on the pyridine ring and enhances the basicity of the pyridine nitrogen. The magnitude of this effect varies slightly with the size and branching of the alkyl group, but the differences are generally less pronounced than the steric effects. An increase in ligand basicity can lead to stronger metal-ligand bonds. nih.gov Computational studies and databases of heteroaryl descriptors provide quantitative means to compare these effects. For instance, Hammett-type constants (σ) can be calculated to represent the electron-donating or -withdrawing nature of differently substituted heteroaryl groups, showing that even subtle changes can alter the electronic character. nih.govchemrxiv.org

| Alkyl Group | Relative Steric Hindrance | Relative Electron-Donating Effect (Inductive) | Expected Impact on Metal Complex |

|---|---|---|---|

| Methyl (-CH₃) | Low | Weak | Allows for higher coordination numbers; less steric protection. |

| Ethyl (-CH₂CH₃) | Moderate | Slightly stronger than methyl | Intermediate properties. |

| Isopropyl (-CH(CH₃)₂) | High | Stronger than ethyl | Significant steric hindrance; promotes lower coordination numbers. |

| Tert-butyl (-C(CH₃)₃) | Very High | Similar to isopropyl | Maximizes steric bulk, strongly influencing coordination geometry and complex stability. |

Diversification of the Pyridine Ring System

Modifying the pyridine ring itself opens up vast possibilities for creating new ligands with unique functionalities, capable of forming complex architectures and materials with novel photophysical or electronic properties.

Introduction of Additional Functional Groups

Functional groups can be introduced at the 4- and 5-positions of the this compound ring to modulate its properties. For instance, electron-withdrawing groups (e.g., -Br, -NO₂) or electron-donating groups (e.g., -OCH₃, -NH₂) can be installed to systematically tune the electronic character of the ligand. The synthesis of 2,3-diamino-5-bromopyridine is a known process involving the bromination and subsequent nitration and reduction of 2-aminopyridine, demonstrating a viable route for introducing a halogen atom. researchgate.net Such functionalization directly impacts the ligand's donor strength and the redox potential of its metal complexes.

Annulation and Fusion Strategies for Extended π-Systems

A powerful strategy for creating advanced functional materials is the annulation, or fusion, of additional rings onto the pyridine-2,3-diamine core. This extends the π-conjugated system, which often leads to desirable photophysical and electronic properties, such as shifts in absorption and emission spectra.

A prime example of this strategy is the reaction of 2,3-diaminopyridines with various reagents to form imidazo[4,5-b]pyridines, which are structural analogues of purines. This condensation reaction can be achieved with aldehydes, carboxylic acids, or their derivatives. The reaction of a 2,3-diaminopyridine (B105623) precursor with an aldehyde, for example, leads to the formation of a fused five-membered imidazole ring. google.com This creates a rigid, planar, and extended aromatic system that can be used as a building block for organic light-emitting diodes (OLEDs), sensors, or as a multidentate ligand for complex metal-organic frameworks. Commercially available building blocks like "tert-Butyl 3-methyl-3H-imidazo[4, 5-b]pyridin-6-ylcarbamate" indicate the feasibility of such structures incorporating a tert-butyl group.

| Reactant | Resulting Fused System | Potential Application |

|---|---|---|

| Aldehydes (R-CHO) | 2-Substituted-imidazo[4,5-b]pyridine | Bioactive compounds, Ligands for catalysis |

| Formic Acid (HCOOH) | Imidazo[4,5-b]pyridine (unsubstituted) | Pharmaceutical scaffolds |

| Ethyl Cyanoacetate | 2-Cyanomethyl-imidazo[4,5-b]pyridine | Precursors for fluorescent dyes and probes |

Synthesis of Polymeric and Supramolecular Architectures Incorporating the Diamine Unit

The two amine functionalities of this compound make it an excellent monomer for the synthesis of high-performance polymers through polycondensation reactions. Furthermore, when derivatized into ligands, the molecule can act as a programmed building block for the construction of intricate supramolecular structures.

The incorporation of pyridine rings into polymer backbones is known to enhance thermal stability, mechanical strength, and solubility in polar organic solvents. researchgate.net The diamine can be reacted with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. researchgate.netnih.govncl.res.in These materials are sought after for applications in aerospace, electronics, and as high-temperature membranes. For example, a series of polyimides has been successfully prepared from 2,6-diaminopyridine and various dianhydrides, yielding polymers with excellent thermal, chemical, and mechanical stability. researchgate.net The this compound monomer could be used in a similar fashion to produce novel polyamides and polyimides, where the tert-butyl group would enhance solubility and modify the polymer's processing characteristics.

Ligand Design for Self-Assembly Processes

Coordination-driven self-assembly is a powerful bottom-up approach to construct discrete, well-defined two- and three-dimensional supramolecular architectures. This process relies on the precise geometric information encoded into organic ligands and metal ions.

By converting the this compound into a multidentate ligand (e.g., through annulation to form an imidazo[4,5-b]pyridine derivative which is then further functionalized), it can be designed to act as a specific "panel" or "linker" in self-assembly processes. For example, a linear ditopic ligand based on this core could be combined with a square-planar metal ion (like Pd(II) or Pt(II)) that prefers a 90-degree coordination angle to form a discrete molecular square. The bulky tert-butyl group would be strategically positioned on the exterior of the resulting assembly, potentially influencing its solubility, packing in the solid state, and interactions with guest molecules. The principles governing the self-assembly of macrocycles, catenanes, and cages from pyridine-based ligands and transition metals are well-established and provide a roadmap for designing systems based on the this compound core. nih.govresearchgate.net

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

A comprehensive review of scientific literature reveals a notable absence of published research on the integration of this compound into metal-organic frameworks (MOFs) or coordination polymers. As of the current body of scientific knowledge, there are no specific examples or detailed research findings documenting the use of this particular compound as a ligand or building block in the synthesis of such extended network structures.

Metal-organic frameworks and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of these materials, including their porosity, stability, and catalytic activity, are highly dependent on the structure and functionality of the organic ligands used in their synthesis.

While there is extensive research on the use of various pyridine and diamine-based ligands in the construction of MOFs, the specific steric and electronic profile of this compound makes its potential behavior in this context a subject of theoretical interest rather than documented application. The presence of the bulky tert-butyl group at the 6-position of the pyridine ring would be expected to introduce significant steric hindrance. This could influence the coordination geometry around the metal center and potentially lead to the formation of novel framework topologies. nih.govnih.gov The adjacent diamine functionality at the 2 and 3-positions offers a potential chelation site for metal ions, a common feature in the design of stable MOF structures.

However, without experimental data, any discussion on its role in MOF synthesis remains speculative. The scientific community has yet to publish findings that would provide concrete data on its coordination modes, the resulting framework structures, or the properties of any potential materials. Therefore, no data tables on crystallographic information, pore characteristics, or other relevant research findings can be provided at this time.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions to Pyridine (B92270) Diamine Chemistry

Due to the absence of dedicated research on 6-Tert-butylpyridine-2,3-diamine, its direct contributions to pyridine diamine chemistry are yet to be established. However, based on the chemistry of its parent structures, its potential significance can be inferred. The introduction of a bulky tert-butyl group at the 6-position of a pyridine-2,3-diamine framework is expected to impart unique steric and electronic properties.

The chemistry of 2,3-diaminopyridine (B105623) is foundational for the synthesis of imidazo[4,5-b]pyridine derivatives, which are important in medicinal chemistry. The presence of the tert-butyl group could modulate the biological activity and pharmacokinetic properties of such derivatives. Furthermore, the steric hindrance provided by the tert-butyl group, similar to that in the well-studied 2,6-di-tert-butylpyridine (B51100), would likely decrease the nucleophilicity and basicity of the pyridine nitrogen. nih.govwikipedia.org This could make this compound a useful scaffold for developing non-coordinating bases with additional functional handles (the diamino group) for further chemical modifications.

Emerging Trends and Unexplored Avenues for this compound Research

The field of pyridine chemistry is continuously evolving, with a focus on creating tailored ligands for catalysis and functional materials. For this compound, several unexplored research avenues hold significant promise:

Asymmetric Catalysis: The vicinal diamine motif, when part of a chiral structure, is a privileged scaffold in asymmetric catalysis. Future research could focus on resolving this compound into its enantiomers or incorporating it into chiral ligands for metal-catalyzed asymmetric reactions. The steric bulk of the tert-butyl group could play a crucial role in enhancing enantioselectivity.

Supramolecular Chemistry: The two adjacent amino groups can act as hydrogen bond donors, while the pyridine nitrogen can be a hydrogen bond acceptor. This arrangement makes the compound an interesting building block for designing complex supramolecular architectures, such as self-assembling monolayers, molecular cages, or functional polymers.

Coordination Chemistry: A systematic investigation of its coordination behavior with a wide range of transition metals would be a critical first step. The steric hindrance from the tert-butyl group might lead to the formation of unusual coordination geometries and low-coordinate metal complexes with unique reactivity.

Prognosis for Novel Functional Materials and Catalytic Systems Derived from this Compound

The unique combination of a sterically hindered pyridine and a reactive diamine functionality suggests that this compound could be a valuable precursor for a new generation of functional materials and catalysts.

Novel Ligands for Catalysis: Derivatives of this compound could serve as ligands in homogeneous catalysis. For instance, condensation of the diamine with diketones can yield bulky, electron-rich diimine ligands. These could stabilize reactive metal centers and influence the outcome of catalytic cycles, potentially leading to catalysts with improved activity, selectivity, and stability.

Functional Polymers: The diamine group provides a reactive site for polymerization. Incorporation of the this compound unit into polymer backbones could lead to materials with built-in metal-chelating sites or pH-responsive properties. Such polymers could find applications as catalyst supports, ion-exchange resins, or smart materials.

Metal-Organic Frameworks (MOFs): As a bifunctional organic linker, it could be used in the synthesis of novel MOFs. The pyridine and diamine groups could coordinate to different metal centers, leading to heterometallic frameworks with potential applications in gas storage, separation, and heterogeneous catalysis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Tert-butylpyridine-2,3-diamine, and how can purity be validated?

- Methodology : Synthesis routes for tert-butyl-substituted pyridines often involve nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate) can serve as precursors, followed by deprotection . Purification via column chromatography or recrystallization is critical. Validate purity using HPLC (>98% purity threshold) and confirm structural integrity via -NMR (e.g., tert-butyl proton signals at ~1.3 ppm) and high-resolution mass spectrometry (HRMS).

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodology : Based on analogous pyridine derivatives (e.g., 2,2':6',2''-Terpyridine), follow GHS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Emergency Protocols : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : - and -NMR to identify tert-butyl groups and amine protons.

- FT-IR : Confirm primary amine presence via N-H stretching (~3300–3500 cm).

- X-ray Crystallography : For crystal structure determination, use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Methodology :

- Experimental Design : Compare reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, DMSO as a solvent may enhance reaction rates but increase byproduct formation .

- Analytical Cross-Validation : Use LC-MS to detect intermediates and quantify side products.

- Statistical Analysis : Apply Design of Experiments (DoE) to optimize parameters like stoichiometry and reaction time.

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C).

- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy.

- Storage Recommendations : Store under inert gas (N) at –20°C in amber vials to prevent oxidation.

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents for SNAr reactions).

Q. What are the ecological implications of this compound, and how can its environmental impact be assessed?

- Methodology :

- Toxicity Screening : Conduct Daphnia magna or Vibrio fischeri assays for acute toxicity.

- Degradation Studies : Use HPLC-MS to track biodegradation in simulated wastewater under UV light or microbial action.

- Regulatory Compliance : Align with OECD guidelines for chemical safety assessments, noting current data gaps in persistence and bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.